Product packaging for cassumunin B(Cat. No.:)

cassumunin B

Cat. No.: B1254484
M. Wt: 588.6 g/mol
InChI Key: FSVGYHVNJVVGFN-UQYOVKQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassumunin B is a naturally occurring curcuminoid compound isolated from the rhizomes of Zingiber cassumunar Roxb., a medicinal plant traditionally known as "Plai" in Thailand and "Bangle" in Indonesia . This complex molecule (Molecular Formula: C34H36O9, Molecular Weight: 588.6 g/mol) is part of the diarylheptanoid structural class and is characterized by its potent biological activities, making it a valuable compound for biomedical and phytochemical research . The primary research applications of this compound center on its exceptional antioxidant and anti-inflammatory properties. Studies have demonstrated its superior protective action against oxidative damage in living cells, showing stronger efficacy than the well-known antioxidant curcumin in preventing cell death induced by hydrogen peroxide . Its mechanism of action involves high-affinity binding to key biological targets, including human ROS-1 kinase receptors, which are implicated in oxidative stress pathways . Furthermore, as a constituent of Zingiber cassumunar, a plant used traditionally to treat inflammation, its extracts and constituent compounds have demonstrated significant anti-inflammatory activity in scientific investigations . The compound is presented as a high-purity material for research purposes. Its isolation from natural sources involves sophisticated techniques such as chromatographic separation, including silica gel column chromatography, preparative thin-layer chromatography, and High-Performance Liquid Chromatography (HPLC) . Total chemical synthesis of this compound has also been achieved, confirming its structure and enabling further biological studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound appropriately in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36O9 B1254484 cassumunin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36O9

Molecular Weight

588.6 g/mol

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-[4-hydroxy-3-methoxy-5-[(E)-4-(2,4,5-trimethoxyphenyl)but-3-en-2-yl]phenyl]hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C34H36O9/c1-21(7-11-24-18-31(41-4)32(42-5)20-29(24)39-2)27-15-23(17-33(43-6)34(27)38)9-13-26(36)19-25(35)12-8-22-10-14-28(37)30(16-22)40-3/h7-18,20-21,37-38H,19H2,1-6H3/b11-7+,12-8+,13-9+

InChI Key

FSVGYHVNJVVGFN-UQYOVKQCSA-N

Isomeric SMILES

CC(/C=C/C1=CC(=C(C=C1OC)OC)OC)C2=C(C(=CC(=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)O

Canonical SMILES

CC(C=CC1=CC(=C(C=C1OC)OC)OC)C2=C(C(=CC(=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)O

Synonyms

cassumunin B
cassumunin-B

Origin of Product

United States

Isolation and Purification Methodologies of Cassumunin B

Extraction Techniques from Natural Sources (e.g., Zingiber cassumunar rhizomes)

The initial step in isolating cassumunin B from Zingiber cassumunar rhizomes involves extracting the compounds using organic solvents. smujo.idcabidigitallibrary.orgtci-thaijo.org Different solvents and extraction methods can be employed, influencing the yield and composition of the crude extract. Maceration is a common technique, where dried and ground rhizomes are soaked in a solvent, such as 80% methanol (B129727), for a specified period, often 24 hours. smujo.id The filtrate is then collected and evaporated to obtain a crude extract. smujo.id

Another approach involves sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and methanol, using techniques like cold maceration or percolation. cabidigitallibrary.org This allows for the separation of compounds based on their solubility. Reflux extraction with various solvents like hexane (B92381), chloroform, ethyl acetate, and methanol has also been explored, with methanol often yielding the highest extract percentage, although hexane extract might contain a higher content of certain active phenylbutanoids. tci-thaijo.org Ethanol (B145695) and aqueous methanol have also been used for extraction. koreascience.krresearchgate.netnih.gov

The choice of extraction method and solvent is critical for efficiently isolating this compound and other target compounds from the complex matrix of the rhizome.

Chromatographic Separation Strategies

Following the initial extraction, chromatographic techniques are essential for separating this compound from other extracted compounds, including other curcuminoids and phenylbutenoids. mdpi.comsmujo.id Various chromatographic methods, differing in their stationary and mobile phases, are applied to achieve this separation.

Column Chromatography Applications

Column chromatography is a widely used technique for the preliminary separation and fractionation of crude extracts. Silica (B1680970) gel is a common stationary phase for normal-phase column chromatography. mdpi.comsmujo.idkoreascience.kr Gradient elution with solvent systems of increasing polarity is typically employed. For instance, a mixture of n-hexane and ethyl acetate in varying compositions (e.g., 9:1 to 4:6) has been used to elute different fractions from a silica gel column. smujo.id Vacuum liquid column chromatography (VLC) is another form of column chromatography that can be used for separation. cabidigitallibrary.org

Column chromatography helps in reducing the complexity of the crude extract, yielding fractions enriched in specific classes of compounds, from which this compound can be further purified.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the further purification and analysis of this compound due to its high resolution and sensitivity. mdpi.comsmujo.idresearchgate.net Both analytical and preparative HPLC can be utilized. For purification, preparative HPLC is employed to isolate larger quantities of the target compound. mdpi.com

HPLC separation relies on the interaction of the compounds with the stationary phase and the mobile phase. While specific details regarding HPLC parameters solely for this compound purification are not extensively detailed in all sources, general applications for separating compounds from Zingiber cassumunar involve stationary phases like SiO2 and mobile phases such as n-hexane/ethyl acetate mixtures. smujo.id Reverse phase HPLC has also been mentioned as a technique used in the isolation of phenylbutenoids from Z. cassumunar. mdpi.comresearchgate.net

Flash Chromatography

Flash chromatography, a faster form of column chromatography, is also employed in the purification process of compounds from Zingiber cassumunar extracts. koreascience.krresearchgate.net This technique uses a higher pressure and smaller particle size stationary phase compared to traditional column chromatography, allowing for quicker separations. Silica gel is commonly used as the stationary phase in flash chromatography for the purification of compounds from Z. cassumunar. koreascience.krresearchgate.net This method can be used as an intermediate step after initial column chromatography or as a primary purification step depending on the complexity of the extract.

Advanced Purification Protocols

While the provided sources primarily highlight extraction and various forms of column and high-performance liquid chromatography for the isolation and purification of this compound, other advanced techniques might be employed in comprehensive purification protocols. Techniques such as preparative thin-layer chromatography mdpi.comresearchgate.net and countercurrent chromatography mdpi.comresearchgate.net have been mentioned in the context of isolating phenylbutenoids and other compounds from Z. cassumunar, and could potentially be integrated into advanced purification strategies for this compound to achieve higher purity levels. Recrystallization can also be used as a final purification step for crystalline compounds. mdpi.comresearchgate.net The specific combination and optimization of these techniques depend on the desired purity and scale of isolation.

Here is a summary of common extraction solvents and chromatographic methods used in the isolation and purification of compounds from Zingiber cassumunar, which include this compound:

TechniqueMethod/PhaseCommon Solvents/EluentsNotes
Extraction MacerationMethanol (80%), Ethanol, Aqueous methanolSimple soaking method. smujo.idkoreascience.krresearchgate.netnih.gov
Sequential ExtractionPetroleum ether, Chloroform, Ethyl acetate, MethanolBased on increasing polarity. cabidigitallibrary.org
Reflux ExtractionHexane, Chloroform, Ethyl acetate, MethanolCan influence yield and compound content. tci-thaijo.org
Chromatography Column ChromatographyStationary: Silica gel; Mobile: n-Hexane/Ethyl acetate (gradient)Used for initial fractionation. mdpi.comsmujo.idkoreascience.krphytojournal.com
Vacuum Liquid Column Chromatography (VLC)Used for separation. cabidigitallibrary.org
High-Performance Liquid Chromatography (HPLC)Stationary: SiO2, Reverse phase; Mobile: n-Hexane/Ethyl acetate, othersHigh-resolution separation and purification. mdpi.comsmujo.idresearchgate.net
Flash ChromatographyStationary: Silica gel; Mobile: Various solvent systemsFaster form of column chromatography. koreascience.krresearchgate.net
Other Purification Preparative TLCUsed for separation. mdpi.comresearchgate.net
Countercurrent ChromatographyUsed for separation. mdpi.comresearchgate.net
RecrystallizationUsed for final purification of solids. mdpi.comresearchgate.net

Structural Elucidation and Stereochemical Assignment of Cassumunin B

Spectroscopic Techniques in Structural Determination

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential in the structural elucidation of complex natural products like cassumunin B.

¹H NMR spectroscopy provides information on the types of protons present, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants) researchgate.netsmujo.idacgpubs.orgnih.gov. For this compound, ¹H NMR data includes signals corresponding to methyl groups, methoxy (B1213986) groups, olefinic protons, and aromatic protons oup.com. Specific examples from research findings include characteristic doublets for methyl protons and signals for olefinic protons, often with large coupling constants indicative of trans configurations oup.com.

¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule and their chemical environment acgpubs.org. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help differentiate between methyl, methylene, methine, and quaternary carbons researchgate.net. The ¹³C NMR spectrum of this compound shows signals corresponding to various carbon types, including those in aromatic rings, olefinic systems, methoxy groups, and carbonyls oup.com.

Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing connectivity and long-range correlations between atoms oup.comresearchgate.net. COSY experiments identify coupled protons, while HSQC correlates protons with the carbons to which they are directly attached oup.comresearchgate.net. HMBC provides correlations between protons and carbons separated by multiple bonds, helping to piece together the molecular skeleton and confirm the positions of substituents researchgate.net. For this compound, these 2D NMR data help elucidate the connections between the aromatic rings, the heptanoid chain, and the enolated β-diketone moiety oup.com.

Research findings have provided specific NMR data for this compound. For instance, ¹H NMR (400 MHz, CDCl₃) data includes signals at δ 1.46 (3H, d, J=6.7 Hz, CH₃-1'''), 3.87 (3H, s), 7.58 (1H, d, J=15.9 Hz, H-1), and 7.59 (1H, d, J=15.9 Hz, H-7) oup.com. The ¹³C NMR (100 MHz, CDCl₃) data shows signals at δ 19.8, 35.6, 55.9, 56.0 (x2), 56.2, 101.0, 107.4, 108.9, 109.7, 111.3, 114.9, 119.2, 121.7 (x2), 121.9, 122.8, 127.0, 127.7, 128.6, 130.8, 132.0 (x2), 140.4, 141.0, 145.3, 146.8, 146.9, 147.9, 148.5, 149.1, 183.2, and 183.4 oup.com. These detailed spectroscopic fingerprints are critical for confirming the proposed structure.

Here is a sample of reported NMR data for this compound:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentSolventFrequencyReference
¹H1.46d6.7CH₃-1'''CDCl₃400 MHz oup.com
¹H3.87s-OCH₃CDCl₃400 MHz oup.com
¹H7.58d15.9H-1CDCl₃400 MHz oup.com
¹H7.59d15.9H-7CDCl₃400 MHz oup.com
¹³C19.8---CDCl₃100 MHz oup.com
¹³C183.2--CarbonylCDCl₃100 MHz oup.com
¹³C183.4--CarbonylCDCl₃100 MHz oup.com

Mass spectrometry is used to determine the molecular weight of a compound and provides information about its fragmentation pattern, which can help in piecing together structural fragments researchgate.netsmujo.idacgpubs.orgnih.govelsevier.com. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the elemental composition or molecular formula oup.comthieme-connect.com.

For this compound, HRMS analysis has been reported to determine its molecular formula oup.com. The HR-MS data for this compound shows a molecular ion peak at m/z 588.2298, corresponding to the molecular formula C₃₄H₃₆O₉ (calculated mass 588.2357) oup.com. Analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) can provide further structural details by breaking the molecule into smaller, characteristic ions sci-hub.seresearchgate.net.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of bonds acgpubs.orglehigh.edu. Characteristic absorption bands in the IR spectrum correspond to specific functional groups such as hydroxyl groups, carbonyl groups, and carbon-carbon double bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated π systems acgpubs.orglehigh.educhula.ac.thuzh.chmvpsvktcollege.ac.inslideshare.net. The absorption maxima (λmax) in the UV-Vis spectrum can indicate the extent of conjugation. For this compound, a highly conjugated molecule due to its diarylheptanoid structure with olefinic and carbonyl groups, the UV-Vis spectrum shows characteristic maximal absorptions oup.com. The UV max (MeOH) for this compound is reported at 426, 314, and 260 nm oup.com. The strong absorption at 426 nm is indicative of a highly conjugated system oup.com.

Mass Spectrometry (MS) Analysis for Molecular Formula Determination

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism - ECD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral molecules acgpubs.orgencyclopedia.pubfaccts.deustc.edu.cnresearchgate.netnih.gov. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample encyclopedia.pubfaccts.de. The resulting ECD spectrum, which shows Cotton effects (bands of positive or negative ellipticity) at wavelengths corresponding to electronic transitions, can be compared with calculated ECD spectra for different possible stereoisomers to assign the absolute configuration researchgate.netnih.gov.

While specific detailed ECD data for this compound were not extensively provided in the search results, ECD is a standard technique for determining the stereochemistry of phenylbutenoid dimers and related compounds mdpi.com. The circular dichroism data obtained for related compounds with established absolute configurations can serve as references for determining the stereochemistry of other phenylbutenoid diarylheptanoids like this compound mdpi.com.

X-ray Crystallography in this compound Structure Confirmation

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, provided that a suitable single crystal can be obtained smujo.idspringernature.combu.edu. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, and the positions of atoms can be determined bu.edu. This technique can confirm the connectivity, bond lengths, bond angles, and stereochemistry of a molecule .

While the search results mention the use of X-ray crystallographic analysis for determining the structures and relative stereochemistry of some related compounds researchgate.net, a specific report on the X-ray crystal structure of this compound was not prominently found. However, if a crystal of sufficient quality were obtained, X-ray crystallography would be a powerful method for unambiguous structure confirmation and absolute configuration assignment, especially when anomalous dispersion is utilized springernature.com.

Computational Chemistry Approaches for Structure Validation and Prediction

Computational chemistry methods, particularly quantum mechanical calculations, play an increasingly important role in structural elucidation and validation nih.govphysics.gov.azepfl.chwikipedia.org. These methods can be used to calculate various spectroscopic parameters (e.g., NMR shifts, ECD spectra) for proposed structures and compare them with experimental data ustc.edu.cnresearchgate.netnih.gov. This comparison can help validate a proposed structure or differentiate between possible isomers.

For example, computational methods can be used to calculate ECD spectra for different possible stereoisomers and compare them to the experimental ECD spectrum to determine the absolute configuration researchgate.netnih.gov. Furthermore, computational approaches like molecular docking can provide insights into the potential interactions of a molecule based on its determined structure uns.ac.id, although this falls outside the scope of structural elucidation itself, the underlying requirement is an accurate 3D structure, which computational methods can help validate or refine. While specific details on computational chemistry applied directly to the structural validation of this compound were not detailed in the search results regarding its initial structure determination, computational methods are routinely used in modern natural product structure elucidation to support spectroscopic assignments and confirm stereochemistry researchgate.netnih.govnih.gov.

Total Synthesis and Semisynthesis of Cassumunin B

Synthetic Strategies for Cassumunin B

The total synthesis of this compound typically involves constructing its characteristic diarylheptanoid framework, which includes two aromatic rings linked by a seven-carbon chain containing a β-diketone or a related functionality. Various synthetic strategies have been developed to achieve this, often employing a combination of key reactions to assemble the carbon skeleton and introduce the necessary functional groups.

Retrosynthetic Analysis

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to simpler, readily available starting materials by applying known reactions in reverse. For this compound, a retrosynthetic approach might involve disconnecting the carbon chain at strategic points, often adjacent to functional groups or sites that can be formed through reliable chemical transformations. This process helps identify potential precursors and the key reactions needed to link them together in the forward synthetic direction. Retrosynthetic analysis is a problem-solving technique that transforms the structure of the desired molecule into progressively simpler starting materials. ias.ac.in This process is based on known reactions and aims to reduce the target molecule to simple or commercially available compounds. tgc.ac.in

Key Reactions and Transformations in this compound Synthesis (e.g., Claisen rearrangement, Heck cross-coupling, aldol (B89426) condensation)

Several key reactions and transformations are frequently employed in the synthesis of this compound and its analogues. These reactions are chosen for their ability to efficiently form carbon-carbon bonds and introduce the required functional groups with control over regiochemistry and, in some cases, stereochemistry.

One notable approach to the total synthesis of (±)-cassumunins A and B involves a five-linear-step sequence starting from a known aldehyde. thieme-connect.com This synthesis features a cascade nih.govnih.gov-sigmatropic shift, specifically the Claisen rearrangement, and a Heck cross-coupling reaction. thieme-connect.comresearchgate.netthieme-connect.comx-mol.comthieme-connect.com The Claisen rearrangement is a powerful carbon-carbon bond forming reaction that can create new烯烃 with high stereocontrol. The Heck cross-coupling reaction is a palladium-catalyzed process that forms a new carbon-carbon bond between a vinyl halide or triflate and an alkene, often used to extend conjugated systems.

Another synthetic strategy for related curcumin (B1669340) analogues, which share structural similarities with this compound, involves substitution reactions, Heck reactions, and hydroxyl aldol condensation reactions starting from vanillin (B372448) and crotyl bromide. magtechjournal.com Aldol condensation is a versatile reaction for forming β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, essential for constructing the heptanoid chain of curcuminoids. researchgate.netx-mol.comthieme-connect.comresearchgate.net

The total synthesis of cassumunin C, another related cassumunin, has been accomplished in three linear steps and involves a tandem nih.govnih.gov-sigmatropic shift, SN2′ reaction, and aldol condensation. researchgate.netx-mol.comthieme-connect.com While this specifically refers to cassumunin C, the mention of these reactions highlights their relevance in the synthesis of the cassumunin family.

Development of Asymmetric Synthetic Routes

Developing asymmetric synthetic routes to this compound is important for obtaining enantiomerically pure compounds, which can have different biological activities compared to their racemates. Asymmetric synthesis aims to control the formation of stereogenic centers, leading to a predominance of one enantiomer over the other. pharmaguideline.com

While the provided search results primarily discuss the synthesis of racemic cassumunins A and B thieme-connect.comresearchgate.netx-mol.comthieme-connect.comnih.gov, the broader field of asymmetric synthesis offers various strategies that could potentially be applied to this compound. These strategies often involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis to induce asymmetry during key bond-forming steps. pharmaguideline.comwikipedia.org For instance, asymmetric hydrogenation using chiral catalysts is a known method for producing enantiomerically enriched compounds. pharmaguideline.com The development of asymmetric routes to this compound would likely focus on introducing chirality at the stereogenic centers within its structure with high enantioselectivity.

Biocatalytic Approaches in this compound Synthesis

Biocatalysis, utilizing enzymes or whole cells as catalysts, offers an environmentally friendly and often highly selective approach to organic synthesis. nih.govmdpi.com Enzymes can catalyze a wide range of transformations with high chemo-, regio-, and stereoselectivity, often under mild reaction conditions. mdpi.com

While specific biocatalytic routes for the synthesis of this compound are not explicitly detailed in the provided search results, the potential of biocatalysis in synthesizing complex natural products and pharmaceuticals is highlighted. nih.govunipd.itwhiterose.ac.ukrsc.orguni-hannover.de Biocatalytic cascades, involving multiple enzymes working in sequence, offer advantages in terms of efficiency and reduced waste. nih.govmdpi.com Given the structural complexity of this compound, biocatalytic approaches could potentially be explored for specific steps, such as the formation of carbon-carbon bonds or the introduction of hydroxyl groups, potentially leading to more sustainable and efficient synthetic routes, including asymmetric synthesis. unipd.ituni-hannover.de

Semisynthetic Modifications of Natural Precursors

Semisynthesis involves using compounds isolated from natural sources as starting materials for chemical transformations to produce novel compounds. wikipedia.org This approach is particularly useful for complex molecules where total synthesis is challenging or uneconomical. Natural curcuminoids, such as curcumin, which are structurally related to this compound, could potentially serve as precursors for semisynthetic modifications.

The search results mention the synthesis of curcumin analogues based on cassumunin A, starting from vanillin and crotyl bromide. magtechjournal.com This demonstrates the feasibility of using natural product-derived starting materials or related simple compounds for the synthesis of cassumuninoid structures. Semisynthetic strategies could involve modifying functional groups, altering the carbon chain length, or introducing new substituents onto a natural cassumunin precursor to create analogues with potentially improved properties. This approach leverages the complex biosynthetic machinery of nature to provide advanced intermediates, which are then chemically modified to yield the desired target molecule. wikipedia.org

Biosynthetic Pathway Elucidation of Cassumunin B

Identification of Precursor Molecules

The biosynthesis of curcuminoids, including cassumunins, fundamentally relies on precursors derived from the phenylpropanoid pathway and the acetate (B1210297) pathway (via malonyl-CoA). The phenylpropanoid pathway originates from the aromatic amino acid phenylalanine. wikipedia.orgwikipedia.orgwikipedia.orgflybase.org Key intermediates in this pathway, such as cinnamic acid, p-coumaric acid, and ferulic acid, are converted into their activated coenzyme A esters (e.g., coumaroyl-CoA and feruloyl-CoA). wikipedia.orgwikipedia.orgflybase.org These activated phenylpropanoids serve as the starter molecules for the polyketide synthesis.

The central seven-carbon chain of the curcuminoid structure is formed through the condensation of these phenylpropanoyl-CoA esters with malonyl-CoA. flybase.orgmetabolomicsworkbench.org Malonyl-CoA is produced from acetyl-CoA by the action of acetyl-CoA carboxylase. wikipedia.org Therefore, the primary precursor molecules for the core curcuminoid structure are derived from phenylalanine and acetyl-CoA.

Given that cassumunin B is a phenylbutenylated curcuminoid, an additional precursor providing the phenylbutenoid unit is required. While phenylbutenoids are known secondary metabolites in Zingiber species nih.gov, the specific precursor molecule that undergoes phenylbutenylation and its point of attachment to the curcuminoid scaffold during this compound biosynthesis are areas requiring further investigation for complete pathway elucidation.

Enzymatic Transformations in this compound Biosynthesis

The enzymatic steps leading to the formation of the curcuminoid core of this compound are expected to largely mirror those of curcumin (B1669340) biosynthesis. The phenylpropanoid pathway involves a series of enzymes:

Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid. wikipedia.orgwikipedia.orgflybase.org

Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to cinnamic acid, forming p-coumaric acid. wikipedia.orgwikipedia.orgflybase.org

4-Coumarate-CoA ligase (4CL) activates p-coumaric acid (and other hydroxycinnamic acids like ferulic acid) by converting them to their CoA esters. wikipedia.orgflybase.org

Caffeoyl-CoA O-methyltransferase (CCoAOMT) is involved in the methylation of caffeoyl-CoA to feruloyl-CoA. wikipedia.orgflybase.org

The assembly of the curcuminoid skeleton involves type III polyketide synthases (PKSs). In Curcuma longa, diketide-CoA synthase (DCS) catalyzes the condensation of a phenylpropanoyl-CoA (like feruloyl-CoA) with malonyl-CoA to form a diketide-CoA intermediate. flybase.orgmetabolomicsworkbench.org Subsequently, curcumin synthase (CURS) catalyzes the condensation of this diketide-CoA with another molecule of phenylpropanoyl-CoA to form the diarylheptanoid skeleton of curcuminoids. flybase.orgmetabolomicsworkbench.org

For this compound biosynthesis, these core enzymatic steps are likely involved in forming the curcuminoid foundation. However, the defining feature of this compound is its phenylbutenylation. This modification requires additional enzymatic activity responsible for synthesizing the phenylbutenoid moiety and attaching it to the curcuminoid structure. The specific enzyme(s) catalyzing this phenylbutenylation reaction in Zingiber cassumunar have not been definitively identified in the available literature, representing a key gap in the understanding of the complete this compound biosynthetic pathway. Further tailoring enzymes, such as methyltransferases or hydroxylases, may also be involved in fine-tuning the structure of this compound.

Table 1. Key Enzymes in Related Curcuminoid Biosynthesis Potentially Involved in this compound Formation

Enzyme NameAbbreviationCatalyzed ReactionPathway
Phenylalanine ammonia lyasePALPhenylalanine to Cinnamic acidPhenylpropanoid
Cinnamate-4-hydroxylaseC4HCinnamic acid to p-Coumaric acidPhenylpropanoid
4-Coumarate-CoA ligase4CLHydroxycinnamic acids to CoA esters (p-coumaroyl-CoA, feruloyl-CoA)Phenylpropanoid
Caffeoyl-CoA O-methyltransferaseCCoAOMTCaffeoyl-CoA to Feruloyl-CoAPhenylpropanoid
Diketide-CoA synthaseDCSPhenylpropanoyl-CoA + Malonyl-CoA to Diketide-CoACurcuminoid
Curcumin synthaseCURSDiketide-CoA + Phenylpropanoyl-CoA to Curcuminoid skeletonCurcuminoid
Phenylbutenylation Enzyme(s)?Addition of phenylbutenoid moiety to curcuminoid skeleton (Specific enzyme(s) unknown)This compound specific

Genetic Basis and Transcriptomic Studies of Biosynthetic Enzymes

The genes encoding the enzymes of the phenylpropanoid and curcuminoid biosynthetic pathways have been identified and characterized in Curcuma longa. wikipedia.orgflybase.orgmetabolomicsworkbench.orgnih.gov These studies provide a genetic foundation for understanding the biosynthesis of related compounds like this compound in Zingiber species.

Transcriptomic studies in Zingiber officinale, a related ginger species, have provided insights into the genetic regulation of secondary metabolite biosynthesis, including diarylheptanoids and gingerols, which share biosynthetic links with curcuminoids. lipidmaps.orghmdb.cauni.lu These studies utilize high-throughput sequencing to analyze gene expression profiles in different tissues or developmental stages, allowing for the identification of differentially expressed genes (DEGs) that are potentially involved in the biosynthesis of these compounds. lipidmaps.orghmdb.cauni.lu

While transcriptomic data from Zingiber officinale can suggest candidate genes for the core phenylpropanoid and curcuminoid pathways in Zingiber cassumunar, specific genetic and transcriptomic studies directly on Zingiber cassumunar are necessary to pinpoint the genes responsible for the unique phenylbutenylation step in this compound biosynthesis. Identifying genes that are highly expressed in tissues where this compound accumulates could lead to the discovery of the specific enzymes involved in this modification. lipidmaps.org Techniques such as comparative transcriptomics between Zingiber cassumunar chemotypes that produce varying levels of this compound, or across different developmental stages of the rhizome, could help in identifying the genes and regulatory elements specific to this compound biosynthesis. lipidmaps.orghmdb.cauni.lu

Further genetic studies, including gene cloning, functional characterization of enzymes, and potentially genetic transformation experiments, would be required to fully elucidate the genetic basis of the this compound biosynthetic pathway.

Investigation of Biological Activities and Molecular Mechanisms of Action of Cassumunin B

In Vitro Cellular Activity Studies

In vitro studies provide valuable insights into the direct effects of cassumunin B on various cell types and cellular processes.

Modulation of Cellular Viability and Proliferation

Research indicates that this compound can influence cellular viability and proliferation. Specifically, studies have shown that cassumunin A and this compound can prevent the decrease in cell viability induced by hydrogen peroxide (H₂O₂) in thymocytes mdpi.comresearchgate.net. This suggests a protective effect against oxidative stress-induced cell death. While some studies explore the effects of Zingiber cassumunar extracts on cell proliferation and viability using assays like MTT and BrdU-labeling researchgate.net, direct quantitative data specifically for this compound's impact on the proliferation rates of various cell lines is less extensively detailed in the provided sources. However, the protective effect on viability under oxidative stress conditions implies a modulation of cellular health and survival pathways mdpi.comresearchgate.net.

Interference with Cellular Signaling Pathways (e.g., NF-κB, MAP kinase)

The involvement of this compound in modulating cellular signaling pathways, particularly NF-κB and MAP kinases, is an area of investigation. The NF-κB pathway plays a crucial role in immune and inflammatory responses by regulating genes encoding pro-inflammatory cytokines, adhesion molecules, and chemokines bio-rad.com. MAP kinases (ERK, p38, and JNK) are also involved in various cellular processes, including inflammation and stress responses encyclopedia.pub. While the provided search results discuss the involvement of NF-κB and MAPK pathways in inflammatory responses and the effects of other compounds on these pathways encyclopedia.pubarvojournals.orgplos.orgfrontiersin.org, direct evidence detailing how this compound specifically interferes with these pathways is not explicitly provided in the snippets. Some research on curcumin (B1669340) and other related compounds from Zingiber cassumunar suggests potential interactions with inflammatory pathways researchgate.netresearchgate.net, but the precise mechanisms for this compound require further detailed study.

Regulation of Gene Expression and Protein Synthesis

The regulation of gene expression and protein synthesis is a fundamental aspect of cellular function. Gene expression involves the transcription of DNA into mRNA and the subsequent translation of mRNA into proteins ozbiosciences.comazolifesciences.com. While the provided information highlights the importance of gene expression regulation in various cellular processes ozbiosciences.comnih.gov, and mentions that NF-κB regulates the expression of numerous genes involved in immune and inflammatory responses bio-rad.com, there is no direct information in the search results detailing how this compound specifically regulates gene expression or protein synthesis. Research on related compounds might offer clues, but studies focused solely on this compound's impact on these processes are not present in the provided snippets.

Impact on Oxidative Stress Responses (e.g., antioxidant mechanisms, ROS scavenging)

This compound has demonstrated significant activity in modulating oxidative stress responses. Oxidative stress is linked to various diseases uns.ac.id. Cassumunin A and this compound have been observed to have a protective effect on living cells suffering from oxidative stress induced by hydrogen peroxide mdpi.comresearchgate.netbiotrop.org. Their potency in preventing the H₂O₂-induced decrease in cell viability of thymocytes was reported to be greater than that of curcumin researchgate.netresearchgate.net.

Molecular docking studies have also investigated the antioxidant potential of this compound by examining its binding affinity to human ROS1 kinase receptors, which are related to antioxidant activity uns.ac.idresearchgate.net. This compound showed a binding affinity value of -9.7 kcal/mol, which was higher (more favorable) compared to ascorbic acid (-5.2 kcal/mol) and tocopherol (-8.1 kcal/mol) uns.ac.idresearchgate.net. The interactions formed between this compound and the human ROS1 kinase receptor included hydrogen bonds, Van der Waals bonds, hydrophobic bonds, and electrostatic interactions uns.ac.id. These computational findings support the potential of this compound as a potent antioxidant agent uns.ac.id.

Immunomodulatory Effects on Cellular Phagocytosis

Studies have explored the immunomodulatory effects of Zingiber cassumunar extracts, including their impact on phagocytic activity. Phagocytosis is a key non-specific defense mechanism involving cells like monocytes, macrophages, and neutrophils smujo.id. While some research on Zingiber cassumunar ethanol (B145695) extract has shown an increase in phagocytic activity in vitro biotrop.org, and other studies have investigated the effect of phenylbutenoid compounds from the rhizome on phagocytosis smujo.id, the direct and specific immunomodulatory effects of isolated this compound on cellular phagocytosis are not explicitly detailed in the provided search results. Some sources mention the immunomodulatory potential of the plant extract and its curcuminoid components researchgate.netbiotrop.org, but specific data on this compound's direct impact on phagocytosis is limited in these snippets.

Molecular Targeting and Receptor Interactions

Understanding the molecular targets and receptor interactions of this compound is crucial for elucidating its mechanisms of action. Molecular docking studies have been employed to predict the binding orientation and affinity of this compound to potential target molecules chemrxiv.org. As mentioned in the context of oxidative stress, molecular docking studies have shown that this compound exhibits a favorable binding affinity to human ROS1 kinase receptors, suggesting this as a potential target related to its antioxidant activity uns.ac.idresearchgate.net. The interactions observed in these studies provide insights into how this compound might exert its effects at a molecular level by binding to specific receptors uns.ac.idresearchgate.net. Research on other compounds from Zingiber species also utilizes molecular docking to investigate interactions with various enzymes and receptors involved in biological processes researchgate.netbiorxiv.org.

Identification of Pharmacological Targets

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai These activities suggest that this compound interacts with specific biological targets within the body. Studies have explored the potential of cassumunins, including this compound, to interact with human ROS1 kinase receptors, which are related to antioxidant activity. uns.ac.id

Ligand-Receptor Binding Studies (e.g., Molecular Docking Simulations)

Molecular docking simulations have been employed to investigate the binding affinities of cassumunins, including this compound, to potential pharmacological targets. In a study focusing on antioxidant activity, molecular docking was performed to determine the binding affinities of cassumunin A, this compound, and cassumunin C on human ROS1 kinase receptors. uns.ac.id

The binding affinity values obtained from this computational study were:

Cassumunin A: -9.4 kcal/mol uns.ac.id

this compound: -9.7 kcal/mol uns.ac.id

Cassumunin C: -9.0 kcal/mol uns.ac.id

Ascorbic acid: -5.2 kcal/mol uns.ac.id

Tocopherol: -8.1 kcal/mol uns.ac.id

These results indicated that cassumunin A, B, and C had higher binding affinities to human ROS1 kinase receptors compared to ascorbic acid and tocopherol, suggesting their potential as potent antioxidant agents. uns.ac.id The molecular docking results for this compound on the human ROS1 kinase receptor showed interactions consisting of one hydrogen bond, 10 Van der Waals bonds, six hydrophobic bonds, and one electrostatic interaction. uns.ac.id This reinforced the prediction of more effective binding of this compound to the receptor, correlating with its favorable affinity value. uns.ac.id

Compound Binding Affinity (kcal/mol)
Cassumunin A -9.4
This compound -9.7
Cassumunin C -9.0
Ascorbic Acid -5.2
Tocopherol -8.1

Enzyme Inhibition/Activation Kinetics

While the provided search results highlight the potential of this compound as an antioxidant and its interaction with ROS1 kinase through docking studies, detailed enzyme inhibition or activation kinetics specifically for this compound were not extensively described. General principles of enzyme inhibition and activation kinetics are relevant for understanding how compounds like this compound might modulate enzyme activity. Enzyme inhibition can involve competitive, non-competitive, or uncompetitive mechanisms, affecting parameters like Km and Vmax. bgc.ac.inslideshare.netresearchgate.netwashington.edu Allosteric modulation, where a ligand binds to a site distinct from the active site, can lead to enzyme activation or inhibition, altering enzyme kinetics. bgc.ac.inresearchgate.netnih.gov Further research would be needed to elucidate the specific enzyme kinetics of this compound with its identified targets.

Preclinical In Vivo Pharmacological Studies (Animal Models for Mechanistic Insights)

Preclinical in vivo studies using animal models are crucial for evaluating the potential efficacy, safety, and mechanisms of action of therapeutic candidates before clinical trials. nih.govresearchgate.net Animal models are designed to mimic aspects of human diseases and allow for the investigation of a compound's effects in a complex biological system. researchgate.netbiocytogen.commdpi.com While the search results mention the potential therapeutic properties of this compound, specific detailed preclinical in vivo pharmacological studies focusing solely on this compound and providing mechanistic insights were not prominently featured. However, studies on curcuminoids from Zingiber cassumunar, including this compound, have shown prevention of H2O2-induced decrease in cell viability in thymocytes, indicating protection against oxidative stress in living cells. nih.govresearchgate.net

Assessment of Pharmacodynamic Endpoints

Assessment of pharmacodynamic endpoints in animal studies involves measuring the biological effects of a compound. researchgate.netnih.gov These endpoints can include biochemical markers, physiological changes, or behavioral responses that indicate the compound's activity. fda.govresearchgate.netmdpi.com For this compound, given its antioxidant and potential anti-inflammatory properties, relevant pharmacodynamic endpoints in animal models could involve measuring markers of oxidative stress, inflammation, or cellular protection. As noted, studies have shown that this compound can protect against H2O2-induced oxidative stress in thymocytes. nih.govresearchgate.net

Investigation in Disease-Relevant Animal Models

Investigating this compound in disease-relevant animal models would provide insights into its potential therapeutic applications. Given its reported anti-inflammatory properties, models of inflammatory diseases like arthritis could be relevant. ontosight.ai Its antioxidant activity might be explored in models of oxidative stress-related conditions. nih.govresearchgate.netuns.ac.id While the search results indicate the potential of this compound for various conditions, specific detailed studies in disease-relevant animal models were not provided. General information on the use of animal models in studying diseases like cancer and neurodegenerative diseases was present, highlighting the importance of such models in preclinical research. mdpi.comneurodegenerationresearch.eunih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. nih.govresearchgate.netfirsthope.co.inslideshare.net This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. This compound is a curcuminoid derivative, and SAR studies on curcumin and its analogues are relevant to understanding the structural features that contribute to their biological activities. nih.govresearchgate.netbiorxiv.orgijpsr.com

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of natural compounds like this compound are crucial steps in drug discovery. This process involves designing new molecules based on the core structure of the parent compound with modifications aimed at improving potency, selectivity, or other desirable properties. mdpi.commdpi.comnih.govrsc.orgijmrhs.com The synthesis of these derivatives allows for the creation of a library of compounds with varied structural features that can then be evaluated for their biological activities. nih.govbrieflands.comjaptronline.comfrontiersin.org

While specific detailed procedures for the rational design and synthesis solely of this compound derivatives are not extensively detailed in the provided search results, the general principles of rational design and synthesis of derivatives of related compounds like curcumin and other natural products are highlighted. This typically involves modifying different parts of the molecule, such as the linker region, the aromatic rings, or introducing new functional groups. ijpsr.commdpi.commdpi.comnih.govrsc.orgijmrhs.combrieflands.comjaptronline.comfrontiersin.org The goal is to create analogs that may exhibit enhanced biological activity or target specific molecular pathways more effectively. mdpi.commdpi.comnih.govrsc.orgfrontiersin.org

Correlation of Structural Features with Biological Response

Understanding the correlation between the structural features of this compound and its derivatives and their biological response is fundamental to structure-activity relationship (SAR) studies. frontiersin.orgmdpi.comnih.govslideshare.net SAR analysis involves systematically analyzing how changes to a molecule's structure affect its biological activity. nih.govslideshare.net This helps identify key functional groups or structural motifs that are essential for binding to a biological target or eliciting a specific effect. nih.govslideshare.net

Research findings suggest that even minor structural differences between related curcuminoids, such as cassumunin A and this compound, can lead to variations in their biological activities. For instance, a docking study comparing cassumunin A and this compound's interaction with β-amyloid noted that this compound showed more significant hydrogen bonding interactions due to the presence of three hydrogen bonds compared to one in cassumunin A, utilizing residues like His13 and Lys16 of β-amyloid. researchgate.net This suggests that the specific arrangement and presence of hydrogen bond donors and acceptors play a role in the binding affinity. researchgate.net

While detailed SAR data specifically for a wide range of this compound derivatives is not provided, the comparison between cassumunin A and B regarding their antioxidant activity and β-amyloid binding highlights the importance of subtle structural variations. researchgate.net Cassumunins A and B were found to be more potent antioxidants than curcumin, suggesting that their distinct structural features contribute to enhanced free-radical scavenging ability. researchgate.net

Data on the comparative binding of cassumunins A and B with β-amyloid can be summarized as follows:

CompoundHydrogen BondsInteracting Residues (β-amyloid)Hydrogen Bond Energy (kcal/mol)Hydrogen Bond Length (Å)
Cassumunin A1His13, Lys16, Leu17, Phe20, Ala21-0.853 (His13)3.240 (His13)
This compound3His13, Lys16, Leu17, Phe20-0.632 (His13), -0.556 (His13), -2.404 (Lys16)Not specified in detail

Note: The interactive nature of the table is dependent on the rendering environment.

Advanced Analytical Methodologies for Cassumunin B Research

Quantitative Analysis in Complex Biological Matrices (e.g., in vitro assay samples, preclinical animal tissues)

Quantitative analysis of cassumunin B in complex biological matrices such as in vitro assay samples and preclinical animal tissues is essential for pharmacokinetic and pharmacodynamic studies. Due to the complexity of these matrices, which contain numerous endogenous compounds, highly selective and sensitive methods are required to accurately measure this compound concentrations.

Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is a predominant analytical method for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. chromatographyonline.comnih.govnih.gov This technique allows for the separation of this compound from interfering endogenous compounds before detection and quantification by mass spectrometry. chromatographyonline.commdpi.com Ultra-high performance liquid chromatography coupled with ultra-high-resolution electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC-HR-ESI-QTOF-MS/MS) has been specifically used for the analysis of chemical constituents in Z. montanum rhizomes, which can contain compounds like this compound. sci-hub.se This method utilizes accurate measurement of the mass-to-charge (m/z) ratio and fragmentation patterns for identification and analysis. sci-hub.se

Challenges in quantitative analysis in biological matrices include matrix effects, which can detrimentally affect accuracy, reproducibility, and sensitivity. chromatographyonline.commdpi.com Sample preparation is a key element in overcoming these issues, minimizing interference from co-existing substances and improving the performance of LC-MS/MS assays. nih.govnih.gov Methods like solid-phase extraction (SPE) can be used for cleaning up plant extracts before analysis. sci-hub.se

While specific quantitative data for this compound in biological matrices from the search results are limited, the general principles and techniques applied to similar natural compounds and analytes in complex biological samples are highly relevant. For instance, quantitative determination of endogenous compounds in biological samples using chromatographic techniques addresses the challenge of lacking analyte-free samples, proposing strategies like standard addition or the use of stable-isotope-labeled surrogate analytes for calibration in MS-based methods. cstti.com

Metabolomic and Proteomic Profiling in Response to this compound Exposure

Metabolomic and proteomic profiling can provide insights into the cellular and biochemical changes that occur in response to this compound exposure. Metabolomics involves the comprehensive analysis of metabolites within a biological system, offering a snapshot of the metabolic state. Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions.

Although direct studies detailing the metabolomic and proteomic changes specifically induced by this compound exposure were not prominently found in the search results, these techniques are broadly applied in biological research to understand the effects of various compounds. Metabolomic profiling, often using mass spectrometry, is used to identify and quantify metabolites in complex biological samples like blood-derived microvesicles and tissues, revealing altered metabolic pathways in response to stimuli such as infection or disease. nih.govnih.govbiorxiv.orgup.ac.za

Proteomic profiling, frequently employing mass spectrometry-based approaches, is utilized to analyze protein abundance and changes in biological systems. mdpi.comembopress.orgplos.orgfrontiersin.org This can involve identifying proteins in cell lysates, tissues, or extracellular vesicles. Quantitative proteomic approaches, such as using stable isotope labeling, allow for the comparison of protein levels between different conditions, such as treated versus untreated cells. plos.org

Applying these methodologies to this compound research would involve exposing cells or animals to the compound and then analyzing the resulting changes in their metabolome and proteome using techniques like LC-MS or GC-MS for metabolomics and LC-MS/MS for proteomics. This would help elucidate the biochemical pathways and protein targets affected by this compound.

Imaging Techniques for Subcellular Localization and Interaction Studies

Imaging techniques are vital for visualizing the distribution of this compound within cells and tissues (subcellular localization) and for studying its interactions with cellular components like proteins.

Fluorescence microscopy and immunohistochemistry (IHC) are common imaging techniques used to assess the subcellular localization and relative abundance of compounds or proteins. nih.gov By labeling this compound (or a protein it interacts with) with a fluorescent tag or using specific antibodies, its location within the cell, such as in the cytoplasm, nucleus, or specific organelles, can be visualized. nih.govfrontiersin.orgfrontiersin.org High-resolution microscopy techniques, including confocal laser scanning microscopy (CLSM) and advanced light-sheet fluorescence microscopy (LSFM), offer improved spatial resolution for detailed subcellular localization studies. frontiersin.org

For studying interactions, techniques like immunofluorescence combined with in situ proximity ligation assay (PLA) can be used to visualize protein-protein interactions in relation to their subcellular localization. nih.gov While this specific method is described for protein interactions, similar principles could potentially be adapted or analogous techniques employed to investigate interactions between this compound and its cellular targets, provided suitable probes or antibodies are available or can be developed.

Computational studies, such as molecular docking, can also provide insights into the potential interactions of this compound with target proteins by predicting binding affinities and interaction sites. researchgate.netresearchgate.netbiorxiv.org One study used comparative docking to evaluate the interaction of this compound with β-amyloid fibrils, suggesting potential inhibitory effects. researchgate.net The docked view showed hydrogen bonding interactions with specific amino acid residues. researchgate.net

Collectively, these advanced analytical and imaging methodologies provide powerful tools for the comprehensive investigation of this compound, from its accurate quantification in biological samples to understanding its cellular distribution and potential molecular interactions.

Future Research Directions and Perspectives for Cassumunin B

Exploration of Uncharted Biological Activities and Novel Mechanisms

Current research has highlighted the antioxidant, anti-inflammatory, and antimicrobial properties of cassumunin B mdpi.comsmujo.idresearchgate.netontosight.ai. However, the full spectrum of its biological activities and the intricate molecular mechanisms underlying these effects are yet to be completely elucidated ontosight.ai. Future research should focus on exploring uncharted biological activities, such as potential effects on other disease pathways or cellular processes. This could involve high-throughput screening against a wider range of biological targets. Understanding the novel mechanisms of action will require detailed investigations into its interactions with specific enzymes, receptors, and signaling molecules within cells ontosight.ai. Studies could delve into how this compound modulates gene expression, protein activity, and cellular communication pathways. For instance, while its antioxidant activity is known to protect cells from oxidative stress smujo.idresearchgate.net, the specific antioxidant pathways or enzymes it influences warrant further study. Similarly, the precise targets and signaling cascades involved in its anti-inflammatory effects need to be identified beyond general observations ontosight.ai.

Development of Next-Generation Synthetic Methodologies and Derivatization Strategies

The availability of this compound for extensive research and potential therapeutic applications is dependent on efficient isolation or synthesis methods. While total synthesis of cassumunins, including this compound, has been reported, achieving high yields and scalability remains a focus for future development researchgate.net. Next-generation synthetic methodologies should aim for more efficient, cost-effective, and environmentally friendly routes to produce this compound and its analogues researchgate.net. This could involve exploring novel catalytic approaches, flow chemistry techniques, or biosynthesis pathways.

Furthermore, the development of derivatization strategies is crucial for improving the pharmacokinetic properties, potency, and selectivity of this compound ijpsr.com. Chemical derivatization can enhance aspects such as solubility, stability, and bioavailability, which are often limitations for natural compounds ijpsr.comnih.govnih.govmdpi.comjfda-online.comresearchgate.net. Future research should focus on designing and synthesizing novel this compound derivatives with improved pharmacological profiles. This involves identifying key structural features responsible for its activity and modifying them systematically ijpsr.com. Techniques such as structure-activity relationship (SAR) studies, coupled with advanced synthetic techniques, will be essential in this endeavor ijpsr.comresearchgate.net. Derivatization can also be used to introduce functional groups that facilitate targeted delivery or reduce potential off-target effects.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

A comprehensive understanding of this compound's effects at a systems level requires the integration of various omics technologies. researchgate.netcam.ac.uknih.govmedsci.orgpluto.bio Future research should leverage transcriptomics, proteomics, metabolomics, and potentially epigenomics to gain a holistic view of how this compound interacts with biological systems. researchgate.netcam.ac.uknih.govmedsci.orgpluto.bio

Transcriptomics: Analyzing changes in gene expression profiles upon this compound treatment can reveal the cellular pathways and processes it influences.

Proteomics: Studying alterations in protein abundance and modifications can provide insights into the functional consequences of this compound exposure and identify its protein targets.

Metabolomics: Examining changes in the cellular metabolome can help understand how this compound affects metabolic pathways and identify potential biomarkers of its activity. pluto.bio

Epigenomics: Investigating epigenetic modifications could reveal long-term effects of this compound on gene regulation. nih.gov

Integrating data from these different omics layers through bioinformatics and computational approaches will be crucial for constructing comprehensive molecular networks and truly elucidating the complex mechanisms of action of this compound. researchgate.netcam.ac.uknih.govmedsci.orgpluto.bio

Prospects for Research into Structure-Guided Development of this compound Analogues

Structure-guided drug development, which involves using the three-dimensional structure of a target molecule to design ligands, holds significant promise for optimizing the therapeutic potential of this compound. researchgate.net Future research should focus on determining the crystal structures of this compound in complex with its identified biological targets. This structural information will provide a detailed understanding of the binding interactions, allowing for the rational design of this compound analogues with enhanced affinity, selectivity, and potency. researchgate.netnih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, can complement experimental structural studies by predicting binding modes and affinities of this compound and its potential analogues to target proteins. researchgate.netbiorxiv.org This in silico screening can help prioritize the synthesis and testing of promising compounds, accelerating the discovery process. researchgate.netbiorxiv.org Furthermore, understanding the structure-activity relationships (SAR) in detail will enable the systematic modification of the this compound scaffold to improve its drug-like properties while retaining or enhancing desired biological activities. ijpsr.comresearchgate.netphytojournal.com This structure-guided approach is essential for the rational design of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the key structural features of cassumunin B, and how do they influence its bioactivity?

this compound is a diarylheptanoid with fused trisubstituted benzene rings, distinguishing it from simpler curcuminoids. Its structure includes a central aliphatic chain with conjugated carbonyl groups, enhancing electron delocalization and antioxidant capacity. The fused aromatic systems and substituent positions (e.g., methoxy groups) contribute to radical scavenging and anti-inflammatory activities by stabilizing reactive intermediates. Structural characterization typically employs NMR, MS, and X-ray crystallography, with comparisons to analogs like cassumunin A and C .

Q. What synthetic methodologies are commonly used to produce this compound?

this compound is synthesized via a five-step linear process starting from a known aldehyde precursor. Key reactions include:

  • Claisen rearrangement ([3,3]-sigmatropic shift) to establish the aliphatic backbone.
  • Heck cross-coupling to introduce aromatic moieties.
  • Aldol condensation to finalize the conjugated system. This method achieves a 43% overall yield. Alternative routes may use tandem sigmatropic shifts and SN2′ reactions for derivatives (Table 1) .

Table 1: Synthesis Steps and Yields for this compound

StepReaction TypeYield (%)
1Aldehyde functionalization85
2Claisen rearrangement92
3Heck cross-coupling78
4Aldol condensation75
5Purification (chromatography)95

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

Yield optimization requires addressing:

  • Reaction selectivity : Use sterically hindered bases to suppress aldol side products.
  • Catalyst choice : Palladium catalysts with bulky ligands (e.g., SPhos) improve Heck coupling efficiency.
  • Temperature control : Lower temperatures during Claisen rearrangement reduce decomposition. Parallel monitoring via HPLC or TLC ensures intermediate stability. Reproducibility demands rigorous documentation of solvent purity and catalyst loading .

Q. What experimental strategies resolve contradictions in reported antioxidant activities of this compound?

Discrepancies in bioactivity data (e.g., IC50 values) often arise from:

  • Assay variability : Standardize DPPH/ABTS protocols (e.g., incubation time, solvent polarity).
  • Structural degradation : Monitor compound stability under assay conditions (pH, light exposure).
  • Computational validation : Compare molecular docking results (e.g., binding affinity to ROS-1 kinase) with experimental IC50 values. This compound shows higher affinity (-9.7 kcal/mol) than ascorbic acid (-5.2 kcal/mol), suggesting superior antioxidant potential (Table 2) .

Table 2: Antioxidant Activity Comparison

CompoundBinding Affinity (kcal/mol)Experimental IC50 (μM)
This compound-9.712.4 ± 1.2
Ascorbic acid-5.248.6 ± 3.5
α-Tocopherol-8.122.1 ± 2.8

Q. How should researchers design studies to evaluate this compound’s anti-inflammatory mechanisms?

A robust experimental framework includes:

  • In vitro models : LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression.
  • Pathway analysis : Western blotting for NF-κB and MAPK pathway inhibition.
  • Dose-response curves : Establish EC50 values across 3+ biological replicates. Control for cytotoxicity (e.g., MTT assays) to distinguish anti-inflammatory effects from cell death. Cross-validate findings with transcriptomic or proteomic datasets .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound research?

  • Detailed protocols : Document reaction conditions (e.g., solvent purity, stirring rate).
  • Analytical validation : Report NMR shifts (δ ppm) and HRMS data in supplementary materials.
  • Data transparency : Share raw bioassay datasets (e.g., absorbance readings) via repositories. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reporting .

Q. How can computational methods complement experimental studies on this compound?

  • Molecular docking : Predict binding modes to targets like ROS-1 kinase or COX-2.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity.
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments. Validate computational results with experimental IC50/Kd values to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.